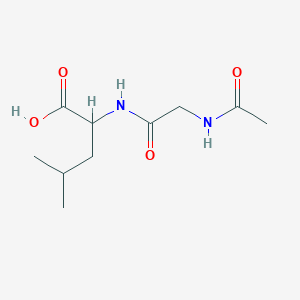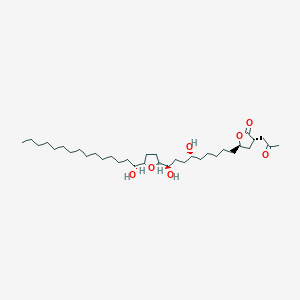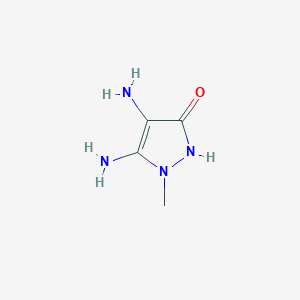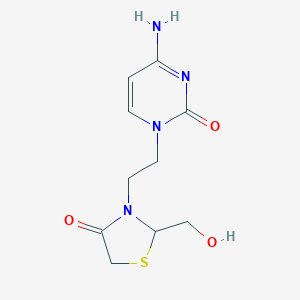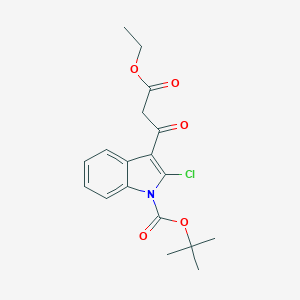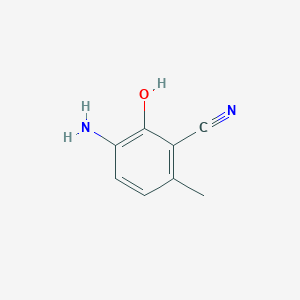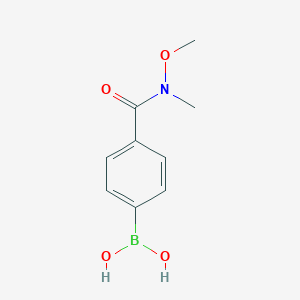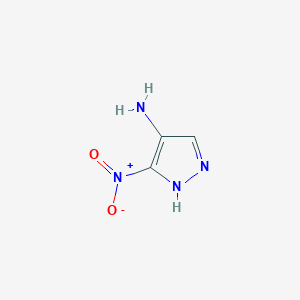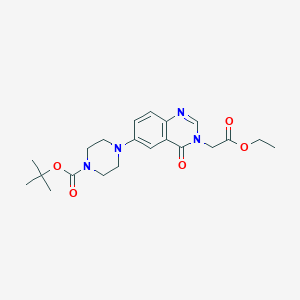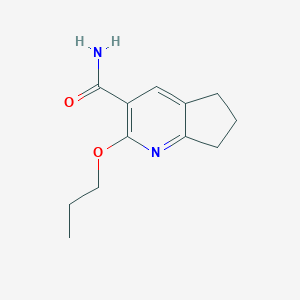
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide, also known as CYM51010, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of cyclopenta[b]pyridine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may increase dopamine levels in the brain, which could help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and neuropathic pain. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is not fully understood, which could make it difficult to design experiments to test its effectiveness. In addition, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide may have side effects that could impact the results of experiments.
Future Directions
There are several future directions for research on 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases and neuropathic pain. Another area of research could be to investigate the mechanism of action of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide in more detail. Additionally, future research could focus on the development of new derivatives of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide that may have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide is a promising compound that has shown potential for use in various scientific research applications. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases and neuropathic pain make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide involves the reaction of 3-cyano-2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine with ethyl chloroformate, followed by reaction with ammonia to form the carboxamide group. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. 2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
CAS RN |
184761-07-7 |
|---|---|
Product Name |
2-Propoxy-6,7-dihydro-5H-cyclopenta(b)pyridine-3-carboxamide |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-16-12-9(11(13)15)7-8-4-3-5-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI Key |
HSNJNXYPFUPBFO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=N1)C(=O)N |
Other CAS RN |
184761-07-7 |
synonyms |
3-propoxy-2-azabicyclo[4.3.0]nona-1,3,5-triene-4-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



